molecular formula C12H10NO4- B12335501 4-ethoxycarbonyl-1H-indole-6-carboxylate

4-ethoxycarbonyl-1H-indole-6-carboxylate

Cat. No.: B12335501
M. Wt: 232.21 g/mol
InChI Key: OQSYZAVLPRNTNN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxycarbonyl-1H-indole-6-carboxylate (CAS: 1638772-15-2) is an indole derivative with an ethoxycarbonyl group at position 4 and a carboxylic acid moiety at position 4. Its molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 233.22 g/mol . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules due to its functional versatility. The ethoxycarbonyl group enhances electrophilic reactivity, while the carboxylic acid allows for further derivatization, such as amide bond formation .

Properties

Molecular Formula

C12H10NO4-

Molecular Weight

232.21 g/mol

IUPAC Name

4-ethoxycarbonyl-1H-indole-6-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9-5-7(11(14)15)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3,(H,14,15)/p-1

InChI Key

OQSYZAVLPRNTNN-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=CC(=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxycarbonyl-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For 4-ethoxycarbonyl-1H-indole-6-carboxylate, the starting materials would include ethyl 4-oxo-4-phenylbutanoate and phenylhydrazine, with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-ethoxycarbonyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-ethoxycarbonyl-1H-indole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxycarbonyl-1H-indole-6-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression. This compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent positions, molecular weights, and key properties of related indole derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
4-Ethoxycarbonyl-1H-indole-6-carboxylic acid Ethoxycarbonyl (4), Carboxylic acid (6) 233.22 Pharmaceutical intermediate; high reactivity for derivatization
Ethyl 4-amino-1H-indole-6-carboxylate Amino (4), Ethoxycarbonyl (6) 205.10 (M+H⁺) Enhanced nucleophilicity at position 4; used in bioactive natural product synthesis
Methyl 4-chloro-2-methyl-1H-indole-6-carboxylate Chloro (4), Methyl (2), Methoxycarbonyl (6) Not specified Halogen substitution increases lipophilicity; discontinued laboratory reagent
4-Fluoro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde Fluoro (4), Methoxycarbonyl (6), Aldehyde (3) 222.17 Indazole core with aldehyde functionality; predicted pKa = 9.69
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The ethoxycarbonyl group at position 4 in the target compound is electron-withdrawing, stabilizing negative charge and directing electrophilic substitution. In contrast, the amino group in ethyl 4-amino-1H-indole-6-carboxylate () is electron-donating, enhancing nucleophilicity for reactions like alkylation .
  • Halogen Substitution : Chloro and fluoro substituents (e.g., and ) increase lipophilicity and metabolic stability, making such derivatives relevant in drug design .
  • Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound improves aqueous solubility compared to methyl or ethyl esters (e.g., ), which are more lipophilic .
Comparative Examples:
  • Ethyl 4-Amino-1H-indole-6-carboxylate (): Synthesized via hydrogenation of an enamine intermediate followed by palladium-catalyzed reduction, achieving 78% yield .
  • Methyl 4-Chloro-2-methyl-1H-indole-6-carboxylate () : Likely prepared via electrophilic chlorination at position 4, though synthetic details are unspecified .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.